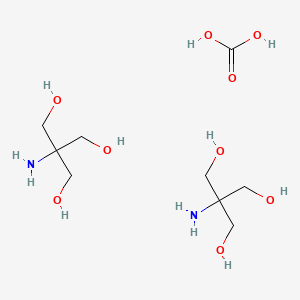

Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2)

説明

Tris is an organic compound with the formula (HOCH2)3CNH2 . It is one of the twenty Good’s buffers and is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes .

Molecular Structure Analysis

Tris has a molecular formula of C4H11NO3 . It contains a primary amine group and three hydroxymethyl groups attached to a central carbon atom .Chemical Reactions Analysis

Tris undergoes the reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .Physical And Chemical Properties Analysis

Tris is a white crystalline powder with a molar mass of 121.136 g·mol−1 . It has a melting point of >175-176 °C and a boiling point of 219 °C . It is soluble in water, with a solubility of 50 g/100 mL at 25 °C . The conjugate acid of Tris has a pKa of 8.07 at 25 °C .科学的研究の応用

Atmospheric Carbon Dioxide Capture

TRIS carbonate is used in the synthesis of a trinuclear Cd (II) complex with tris (2-aminoethyl)amine ligand. This complex has the ability to spontaneously capture atmospheric CO2 as a carbonate anion . This application is particularly important in terms of fundamental research and potential applicability for reducing the concentration of CO2, a major greenhouse gas .

Luminescent Properties

The trinuclear Cd (II) complex with tris (2-aminoethyl)amine ligand, synthesized using TRIS carbonate, exhibits luminescent properties. These properties were investigated and could have potential applications in the field of luminescent materials .

Salmonella Detection in Animal Feed

TRIS phosphate carbonate (TPC) is used as a pre-enrichment medium for detecting Salmonella in animal feed. A study compared TPC with buffered peptone water (BPW) and found that different feed ingredients showed varying initial and final pH values. The study highlights the importance of choosing the right pre-enrichment medium for accurate Salmonella detection in animal feed .

Buffering Capacity in Pre-Enrichments

TRIS phosphate carbonate (TPC) and buffered peptone water (BPW) buffering capacities were compared as pre-enrichment mediums for the detection of Salmonella in feed ingredients. The study found differences when comparing pH values by sample type .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.CH2O3/c2*5-4(1-6,2-7)3-8;2-1(3)4/h2*6-8H,1-3,5H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQWVHROHDZXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071119 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TRIS carbonate | |

CAS RN |

68123-29-5 | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068123295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the structural characteristics of hexahydroxybenzene triscarbonate (C9O9) and its analogs?

A1: Hexahydroxybenzene triscarbonate (C9O9) and its sulfur-containing analogs (C9S9, C9O6S3, C9O3S6) exhibit a planar D3h structure as their preferred geometry, as opposed to a C3v bowl structure. This finding stems from ab initio molecular orbital calculations conducted at the HF and MP2 levels. []

Q2: What makes hexahydroxybenzene triscarbonate (C9O9) and its analogs interesting for material science?

A2: These compounds are particularly intriguing due to their potential to decompose into carbon oxides (COx) and/or carbon sulfides (CSx) upon pyrolysis. This characteristic makes them attractive for studying the formation mechanisms of carbon-based materials and exploring their use as precursors for novel materials. []

Q3: Can cyclic carbonates be used to synthesize polyurethane foams without using isocyanates?

A3: Yes, cyclic carbonates present a promising alternative to isocyanates in polyurethane foam production. Recent research has focused on synthesizing non-isocyanate polyurethane (NIPU) foams by reacting cyclic carbonates with diamines. This approach utilizes sodium bicarbonate (SBC) as a chemical foaming agent, offering a greener and potentially healthier alternative to conventional methods. []

Q4: How does the concentration of sodium bicarbonate (SBC) impact the properties of NIPU foams?

A4: Varying the SBC content in NIPU foam synthesis influences the foam's density and microstructure. Further research is exploring the optimal SBC concentration to achieve desired foam properties for specific applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)

![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione](/img/structure/B1266627.png)